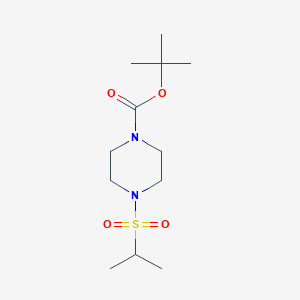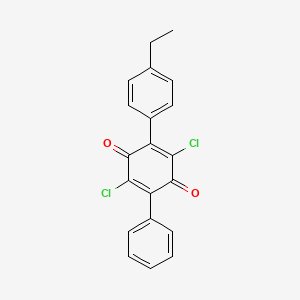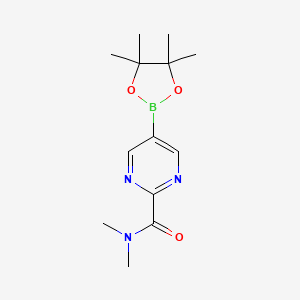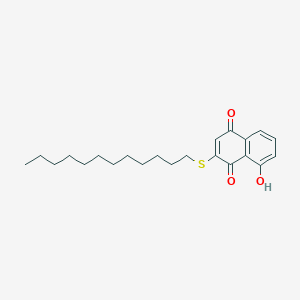
2-(Dodecylsulfanyl)-8-hydroxynaphthalene-1,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Dodecylsulfanyl-8-hydroxy-naphthalene-1,4-dione is a derivative of 1,4-naphthoquinone, a class of organic compounds known for their diverse biological activities and applications
准备方法
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2-hydroxy-1,4-naphthoquinone with dodecylthiol in the presence of a suitable catalyst under mild conditions . This reaction proceeds through a nucleophilic substitution mechanism, where the thiol group replaces a hydrogen atom on the naphthoquinone ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale manufacturing. This includes the use of efficient catalysts, high-yield reaction conditions, and environmentally friendly solvents. The process may also incorporate steps for the recovery and reuse of high-cost raw materials and reagents to improve cost-effectiveness and sustainability .
化学反应分析
Types of Reactions
2-Dodecylsulfanyl-8-hydroxy-naphthalene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone moiety to hydroquinone.
Substitution: The hydroxyl and dodecylsulfanyl groups can participate in substitution reactions with nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve mild temperatures and the use of solvents like ethanol or dichloromethane .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroquinone derivatives. Substitution reactions can lead to a variety of functionalized naphthoquinone compounds .
科学研究应用
2-Dodecylsulfanyl-8-hydroxy-naphthalene-1,4-dione has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Studied for its potential antimicrobial and antitumor activities.
Medicine: Investigated for its role in developing new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
作用机制
The mechanism of action of 2-dodecylsulfanyl-8-hydroxy-naphthalene-1,4-dione involves its interaction with various molecular targets and pathways. The compound’s quinone moiety can undergo redox cycling, generating reactive oxygen species (ROS) that can induce oxidative stress in cells. This oxidative stress can lead to cell death, making the compound a potential candidate for anticancer therapies. Additionally, the hydroxyl and dodecylsulfanyl groups may enhance the compound’s ability to interact with specific enzymes and proteins, further contributing to its biological activities .
相似化合物的比较
Similar Compounds
Lawsone (2-hydroxy-1,4-naphthoquinone): Known for its use in henna and its antimicrobial properties.
Juglone (5-hydroxy-1,4-naphthoquinone): Exhibits strong allelopathic effects and is used in biological research.
Plumbagin (5-hydroxy-2-methyl-1,4-naphthoquinone): Studied for its anticancer and antimicrobial activities.
Uniqueness
2-Dodecylsulfanyl-8-hydroxy-naphthalene-1,4-dione is unique due to the presence of the dodecylsulfanyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s lipophilicity, potentially improving its ability to interact with lipid membranes and increasing its bioavailability. Additionally, the combination of the hydroxyl and dodecylsulfanyl groups may provide synergistic effects, enhancing the compound’s overall activity compared to similar naphthoquinone derivatives .
属性
CAS 编号 |
67304-52-3 |
|---|---|
分子式 |
C22H30O3S |
分子量 |
374.5 g/mol |
IUPAC 名称 |
2-dodecylsulfanyl-8-hydroxynaphthalene-1,4-dione |
InChI |
InChI=1S/C22H30O3S/c1-2-3-4-5-6-7-8-9-10-11-15-26-20-16-19(24)17-13-12-14-18(23)21(17)22(20)25/h12-14,16,23H,2-11,15H2,1H3 |
InChI 键 |
CFBVOOTVWMWBLT-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCSC1=CC(=O)C2=C(C1=O)C(=CC=C2)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


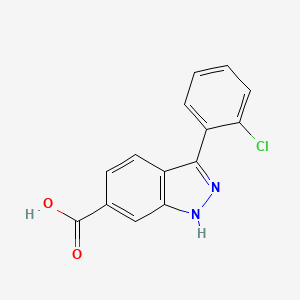
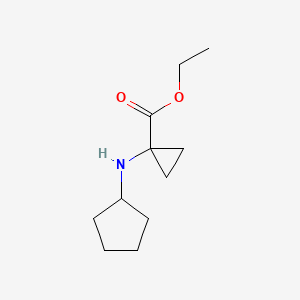
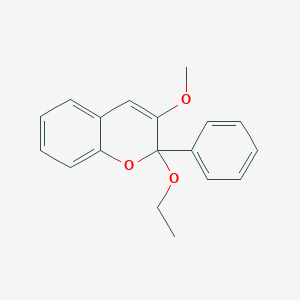
![4-{(E)-[(4-Methylphenyl)methylidene]amino}benzene-1-carbothioamide](/img/structure/B13992846.png)
![1-(Bromomethyl)-4-[3-[4-(bromomethyl)phenyl]propyl]benzene](/img/structure/B13992849.png)
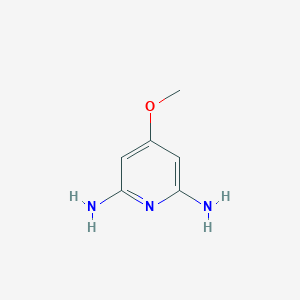
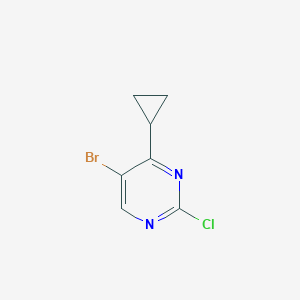
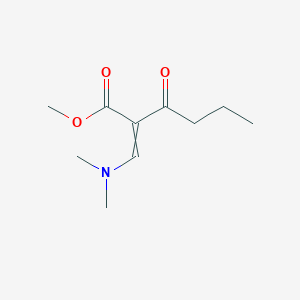
![[1-[[Tert-butyl(dimethyl)silyl]oxymethyl]cyclopropyl]methanamine](/img/structure/B13992863.png)

![3-Cyclopentyl-6-nitrobenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B13992885.png)
